
Stanozolol
Description
Stanozolol is a useful research compound. Its molecular formula is C13H11BrN2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Treatment of Hereditary Angioedema
Stanozolol is primarily indicated for the treatment of hereditary angioedema, a genetic condition characterized by recurrent episodes of severe swelling. The drug works by increasing levels of C1-inhibitor, a protein that helps control the complement system, thereby reducing the frequency and severity of attacks . Clinical studies have demonstrated significant improvements in patients with hereditary angioedema when treated with this compound, including reduced swelling and faster recovery times .
Dermatological Conditions
Research indicates that this compound is effective in treating various dermatological conditions such as urticaria, Raynaud's phenomenon, and lipodermatosclerosis. Its fibrinolytic properties contribute to improved blood flow and reduced skin thickness in patients suffering from venous insufficiency . Randomized trials have shown that this compound can accelerate ulcer healing rates and improve skin conditions associated with chronic venous diseases .
Osteoarthritis Management
A study investigating the effects of this compound in canine models of osteoarthritis revealed significant improvements in pain scores, weight distribution, and overall joint function following a single intra-articular injection. The positive outcomes were observed from 15 days up to 180 days post-treatment, indicating its potential as a long-lasting therapeutic option for joint-related disorders .
Muscle Growth and Protein Synthesis
This compound is known for its anabolic properties, promoting muscle growth and enhancing protein synthesis. In animal studies, administration of this compound resulted in increased body weight and skeletal muscle growth rates . This effect is particularly beneficial for patients experiencing muscle wasting due to chronic illnesses or aging.
Cardiovascular Implications
While this compound has therapeutic benefits, it also poses risks related to cardiovascular health. Studies have shown that it can promote lipid deposition in the aorta and increase levels of low-density lipoprotein cholesterol (LDL-C), potentially leading to atherosclerosis . The modulation of inflammatory cytokines and oxidative stress further complicates its cardiovascular profile.
Neurotoxic Effects
Recent research has highlighted the neurotoxic potential of this compound, particularly its impact on the hippocampus in male rats. The drug was found to induce pre-apoptotic and apoptotic changes in neuronal cells, suggesting that prolonged use may lead to cognitive impairments or mood disorders . This finding emphasizes the need for caution when considering this compound for therapeutic use.
Case Studies
Q & A
Basic Research Questions
Q. What safety protocols are essential for handling Stanozolol in laboratory settings?
this compound is classified as a reproductive toxicant (H361) and requires stringent safety measures. Researchers must:
- Use personal protective equipment (PPE), including EN 166/NIOSH-certified goggles, flame-resistant clothing, and gloves .
- Avoid inhalation of dust or vapors and ensure proper ventilation .
- Store the compound in a locked, temperature-controlled environment (-20°C for long-term stability) .
- Follow emergency procedures for exposure, including immediate decontamination and medical consultation .
Q. What validated analytical methods detect this compound in biological matrices?
Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting this compound and its metabolites (e.g., 16β-OH-Stanozolol) in urine and serum. Key validation parameters include:
- Limit of Detection (LOD): ≤0.1 ng/mL for urine .
- Recovery Rates: ≥85% using enzymatic hydrolysis and solid-phase extraction .
- Specificity: Differentiation from endogenous steroids via unique fragmentation patterns .
Q. How is this compound synthesized, and what purity verification methods are recommended?
this compound is synthesized via Grignard reactions and Oppenauer oxidation using dehydroepiandrosterone derivatives . Purity assessment involves:
- High-Performance Liquid Chromatography (HPLC): ≥98% purity criteria .
- UV/Vis Spectrophotometry: λmax at 224 nm for structural confirmation .
Advanced Research Questions
Q. How do pharmacokinetic properties of this compound influence preclinical study design?
this compound exhibits a half-life (T1/2) of 3.16 days and a Cmax of 2.26 ng/mL in humans . Researchers must:
- Optimize dosing intervals to account for prolonged metabolic clearance.
- Use radiolabeled isotopes (e.g., <sup>14</sup>C-Stanozolol) to track tissue distribution .
- Monitor hepatic enzyme induction (e.g., CYP3A4) to assess drug-drug interactions .
Q. What are the challenges in distinguishing exogenous this compound from endogenous steroids in doping control?
Key challenges include:
- Metabolite Identification: 16β-OH-Stanozolol is a unique biomarker absent in endogenous pathways .
- Long Detection Windows: Untargeted metabolomics via PCA and OPLS-DA can identify metabolic perturbations ≥7 months post-administration .
- Matrix Effects: Co-eluting compounds in urine require advanced sample cleanup (e.g., immunoaffinity chromatography) .
Q. How can multivariate data analysis improve detection of this compound misuse in sports?
Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA) applied to urinary metabolomic profiles identifies:
- Biomarker Panels: 220 features linked to chronic this compound exposure, including altered acylcarnitine and lipid pathways .
- Confounding Factor Suppression: Normalization for diet, age, and sex reduces false positives .
Q. What ethical considerations apply to human studies on this compound’s therapeutic uses?
Ethical frameworks mandate:
- Informed Consent: Clear disclosure of reproductive toxicity risks (e.g., H361 classification) .
- Participant Selection: Exclusion of individuals with prostate/breast cancer history or pregnancy .
- Data Transparency: Pre-registration of hypotheses and raw data sharing to mitigate bias .
Q. How does this compound’s stability in stored biological samples affect longitudinal studies?
Stability considerations include:
- Temperature: -80°C storage prevents degradation of hydroxylated metabolites .
- Freeze-Thaw Cycles: ≤3 cycles recommended to maintain analyte integrity .
- Preservatives: Addition of 1% sodium azide inhibits microbial activity in urine samples .
Q. Methodological Resources
Properties
CAS No. |
10418-03-5 |
---|---|
Molecular Formula |
C13H11BrN2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.